1-(2-Aminophenyl)-3-(2-chlorophenyl)propan-1-one
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Overview
Description
1-(2-Aminophenyl)-3-(2-chlorophenyl)propan-1-one is an organic compound that features both an amino group and a chlorophenyl group attached to a propanone backbone
Preparation Methods
The synthesis of 1-(2-Aminophenyl)-3-(2-chlorophenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroacetophenone and 2-nitrobenzaldehyde.
Reaction Conditions: The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Aminophenyl)-3-(2-chlorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Aminophenyl)-3-(2-chlorophenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Aminophenyl)-3-(2-chlorophenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the chlorophenyl group can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Aminophenyl)-3-(2-chlorophenyl)propan-1-one can be compared with similar compounds such as:
1-(2-Aminophenyl)-3-phenylpropan-1-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.
1-(2-Aminophenyl)-3-(4-chlorophenyl)propan-1-one: Has the chlorine atom in a different position, which can influence its chemical properties.
1-(2-Aminophenyl)-3-(2-bromophenyl)propan-1-one: Contains a bromine atom instead of chlorine, which can alter its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14ClNO |
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Molecular Weight |
259.73 g/mol |
IUPAC Name |
1-(2-aminophenyl)-3-(2-chlorophenyl)propan-1-one |
InChI |
InChI=1S/C15H14ClNO/c16-13-7-3-1-5-11(13)9-10-15(18)12-6-2-4-8-14(12)17/h1-8H,9-10,17H2 |
InChI Key |
ALZXPGYRIYPXMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)C2=CC=CC=C2N)Cl |
Origin of Product |
United States |
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